molecular formula C42H62N12O8 B12578385 L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 630391-06-9

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12578385
CAS No.: 630391-06-9
M. Wt: 863.0 g/mol
InChI Key: LQXZIUUIMZONSA-SUUSVYONSA-N
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Description

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound composed of several amino acids. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale, purity, and cost considerations. Industrial processes often employ automated peptide synthesizers to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tryptophan and lysine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-L-ornithine: Lacks the diaminomethylidene modification.

    L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-L-arginine: Contains arginine instead of ornithine.

Uniqueness

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue. This modification can influence the peptide’s binding affinity, stability, and biological activity, distinguishing it from similar peptides.

Properties

CAS No.

630391-06-9

Molecular Formula

C42H62N12O8

Molecular Weight

863.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C42H62N12O8/c1-24(2)35(45)40(60)54-33(22-26-23-49-28-14-7-6-13-27(26)28)39(59)50-29(15-8-9-19-43)36(56)53-32(21-25-11-4-3-5-12-25)38(58)51-30(17-18-34(44)55)37(57)52-31(41(61)62)16-10-20-48-42(46)47/h3-7,11-14,23-24,29-33,35,49H,8-10,15-22,43,45H2,1-2H3,(H2,44,55)(H,50,59)(H,51,58)(H,52,57)(H,53,56)(H,54,60)(H,61,62)(H4,46,47,48)/t29-,30-,31-,32-,33-,35-/m0/s1

InChI Key

LQXZIUUIMZONSA-SUUSVYONSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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